molecular formula C10H19NO2 B1340891 1-Butylpiperidine-2-carboxylic acid CAS No. 856838-98-7

1-Butylpiperidine-2-carboxylic acid

Cat. No.: B1340891
CAS No.: 856838-98-7
M. Wt: 185.26 g/mol
InChI Key: YUKQVPZDQNCWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-3-7-11-8-5-4-6-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKQVPZDQNCWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585598
Record name 1-Butylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856838-98-7
Record name n-Butyl-DL-pipecolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856838987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-DL-pipecolic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJB7XD2JRH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Butylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Butylpiperidine-2-carboxylic acid, a substituted derivative of the non-proteinogenic amino acid, pipecolic acid. The document delineates its chemical identity, including its formal IUPAC nomenclature and common synonyms, alongside critical physicochemical properties and structural identifiers. This guide explores its significance as a chemical intermediate, particularly its role as a reference standard and its connection to local anesthetics like Bupivacaine and Levobupivacaine. Furthermore, a discussion of synthetic strategies, analytical characterization, and essential safety and handling protocols is provided to support its application in research and pharmaceutical development.

Chemical Identity and Nomenclature

The foundational step in utilizing any chemical compound in a research or development setting is the unambiguous confirmation of its identity. This section provides the formal nomenclature, synonyms, and key identifiers for this compound.

IUPAC Name

The formal name as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards is: This compound [1].

Synonyms and Common Names

In literature and commercial listings, this compound is referenced by several alternative names. Recognizing these is crucial for exhaustive literature searches and material procurement.

  • 1-Butyl-2-piperidinecarboxylic acid[1]

  • n-Butyl-DL-pipecolic acid[1]

  • N-Butyl-2-piperidine carboxylic acid[1]

  • Bupivacaine Impurity 7[1]

Chemical Structure and Identifiers

A precise understanding of the molecule's structure and its corresponding identifiers is paramount for database searches, regulatory submissions, and analytical characterization.

IdentifierValueSource
CAS Number 856838-98-7[1][2][3]
Molecular Formula C₁₀H₁₉NO₂[1][3]
Molecular Weight 185.27 g/mol [1][3]
Canonical SMILES CCCCN1CCCCC1C(=O)O[1]
InChI Key YUKQVPZDQNCWOA-UHFFFAOYSA-N[1]
PubChem CID 16244001[1]

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, influencing solubility, reactivity, and bioavailability. While extensive experimental data for this specific molecule is not widely published, computed properties provide valuable estimations for experimental design.

PropertyValueNotesSource
Physical Form PowderTypical appearance from commercial suppliers.
XLogP3 -0.9This value suggests high hydrophilicity.[1]
Hydrogen Bond Donor Count 1From the carboxylic acid group (-OH).[1]
Hydrogen Bond Acceptor Count 3From the nitrogen atom and the two oxygen atoms.[1]
Rotatable Bond Count 4[1]
Storage Temperature Room TemperatureRecommended storage condition.

Synthesis and Methodologies

This compound is not a naturally occurring compound and must be prepared synthetically. The logical and most common approach involves the N-alkylation of the parent amino acid, pipecolic acid (piperidine-2-carboxylic acid).

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the N-C bond between the piperidine nitrogen and the butyl group, identifying piperidine-2-carboxylic acid and a suitable butylating agent (e.g., 1-bromobutane) as the starting materials.

General Synthetic Workflow

A generalized protocol for the N-alkylation of a secondary amine like pipecolic acid is as follows. The causality behind these steps is critical for success.

  • Deprotonation: The reaction is initiated by dissolving piperidine-2-carboxylic acid in a suitable solvent (e.g., DMF, DMSO). A base (e.g., K₂CO₃, NaH) is added to deprotonate both the carboxylic acid and, crucially, the secondary amine, rendering the nitrogen nucleophilic. The choice of a non-protic solvent is key to prevent it from interfering with the base.

  • Nucleophilic Attack: A butylating agent, such as 1-bromobutane or 1-iodobutane, is added to the reaction mixture. The nucleophilic nitrogen of the pipecolate anion attacks the electrophilic carbon of the butyl halide in an Sₙ2 reaction, forming the N-butyl bond.

  • Workup and Purification: Upon reaction completion (monitored by TLC or LC-MS), an aqueous workup is performed to remove inorganic salts and unreacted starting materials. The pH is adjusted to the isoelectric point of the product to ensure it is neutral and minimally soluble in the aqueous phase, facilitating extraction into an organic solvent or precipitation.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

The diagram below illustrates the logical flow of this synthetic and purification process.

G cluster_synthesis Synthesis Stage cluster_purification Workup & Purification Stage start Pipecolic Acid + Solvent base Add Base (e.g., K₂CO₃) Deprotonate N-H start->base alkylate Add Butyl Halide N-Alkylation (Sₙ2) base->alkylate reaction_complete Reaction Mixture alkylate->reaction_complete workup Aqueous Workup (Quench & Salt Removal) reaction_complete->workup Transfer ph_adjust pH Adjustment (to Isoelectric Point) workup->ph_adjust extract Extraction / Precipitation ph_adjust->extract final_product This compound extract->final_product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

While a niche molecule, this compound holds specific and important roles, primarily in the pharmaceutical and analytical chemistry sectors.

  • Pharmaceutical Reference Standard: Its most prominent use is as a characterized chemical standard for analytical method development and validation[3]. It is specifically recognized as a process impurity of the local anesthetic Bupivacaine[1]. In this context, it serves as a crucial reference marker to ensure the purity and safety of the final active pharmaceutical ingredient (API).

  • Intermediate in Medicinal Chemistry: The parent structure, pipecolic acid, is a constrained proline analogue. N-substituted derivatives like the N-butyl version can be used as building blocks in the synthesis of more complex molecules. The butyl group imparts increased lipophilicity, which can be leveraged to modulate the pharmacokinetic properties (e.g., membrane permeability, protein binding) of a lead compound.

  • Local Anesthetics Research: Given its structural relationship to Bupivacaine and Levobupivacaine, it is a relevant compound in the study of their synthesis, degradation pathways, and metabolite identification. It is known to react with levobupivacaine hydrochloride to form a stable ester product[2].

Safety and Handling

Based on GHS classifications provided by suppliers and data from structurally related compounds, this compound should be handled with appropriate care in a laboratory setting.

GHS Hazard Classification
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these warnings is the exclamation mark (GHS07).

Recommended Handling Procedures

Given the hazards, the following precautions are mandatory when working with this compound:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield[4][5].

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder[4][6].

  • Exposure Response:

    • Skin Contact: Immediately wash with plenty of soap and water[4].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[5].

    • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing[4].

    • Ingestion: If swallowed, seek immediate medical attention[7].

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature[7].

The logical flow for safe handling and emergency response is depicted below.

G cluster_handling Safe Handling Protocol cluster_exposure Emergency Exposure Response ppe Wear Full PPE (Gloves, Goggles, Lab Coat) hood Use in Fume Hood ppe->hood avoid Avoid Dust Inhalation & Skin/Eye Contact hood->avoid exposure Exposure Occurs avoid->exposure If Protocol Fails skin Skin: Wash with Soap & Water exposure->skin eyes Eyes: Rinse with Water (15 min) exposure->eyes inhale Inhalation: Move to Fresh Air exposure->inhale medical Seek Medical Attention skin->medical eyes->medical inhale->medical

Caption: Recommended safe handling and emergency response workflow.

Conclusion

This compound is a specialized chemical compound whose primary value lies in its application as a pharmaceutical reference standard for quality control of anesthetics like Bupivacaine. Its synthesis is straightforward via N-alkylation of pipecolic acid, and its physicochemical properties render it a hydrophilic, solid material. While not a frontline research molecule itself, its role as a critical tool in ensuring the safety and purity of widely used drugs makes it an important compound for professionals in analytical chemistry and pharmaceutical quality assurance. Proper adherence to safety protocols is essential when handling this irritant compound.

References

  • Biosynth. (n.d.). This compound.
  • Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
  • Axios Research. (n.d.). n-Butyl-2-piperidine Carboxylic Acid.
  • Fisher Scientific. (n.d.). (S)-N-BOC-Piperidine-2-carboxylic acid, 98%.
  • Tsev Sunshine Pharma. (n.d.). (S)-1-Boc-piperidine-2-carboxylic Acid CAS 26250-84-0.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Home Sunshine Pharma. (n.d.). (S)-1-Boc-piperidine-2-carboxylic Acid CAS 26250-84-0.
  • Unknown Source. (n.d.). (S)-1-Boc-piperidine-2-carboxylic Acid CAS 26250-84-0.
  • Wikipedia. (n.d.). Pipecolic acid.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • ChemicalBook. (n.d.). (S)-1-Boc-piperidine-2-carboxylic acid CAS#: 26250-84-0.
  • National Center for Biotechnology Information. (n.d.). N-(tert-butoxycarbonyl)piperidine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound.
  • Unknown Source. (n.d.).
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • PENTA. (2024). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). (S)-1-Boc-piperidine-2-carboxylic acid | 26250-84-0.

Sources

Foreword: A Proactive Approach to Chemical Safety in Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Safe Handling of 1-Butylpiperidine-2-carboxylic acid

As scientists and researchers, we operate on the frontier of knowledge, often working with novel or sparsely documented chemical entities. This compound is one such compound. While it holds potential in various research and development applications, it lacks a comprehensive, publicly available Safety Data Sheet (SDS). This guide is constructed to address this critical information gap. It is not a replacement for a manufacturer-supplied SDS but rather a technical whitepaper designed to empower the researcher. By synthesizing data from the parent heterocycle, piperidine, and structurally related analogues, we will construct a robust safety framework. The core principle of this guide is precautionary: in the absence of specific data, we must assume a higher level of hazard and implement controls to match. This document will explain the causality behind each recommendation, enabling you to build a self-validating system of safety for your laboratory.

Hazard Identification: A Synthesis of Structural Analogue Data

The toxicological and safety profile of this compound has not been thoroughly investigated.[1] Therefore, a risk assessment must be built by evaluating its core structure and the functional groups attached.

  • The Piperidine Core: The foundational structure is piperidine, a compound with a well-documented and severe hazard profile. Piperidine is classified as a highly flammable liquid that is fatal if inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[2] It is corrosive and can cause serious systemic effects.[3] This severe toxicity forms the conservative baseline for our safety protocols.

  • N-Butyl and C2-Carboxylic Acid Groups: The addition of an N-butyl group and a C2-carboxylic acid moiety will alter the physicochemical and toxicological properties. While these specific modifications lack data, we can look to other substituted piperidines for insight. For instance, N-BOC-protected piperidine carboxylic acids are generally classified as causing skin, eye, and respiratory irritation.[4][5][6] This suggests that while substitution can moderate the extreme toxicity of the parent piperidine, significant hazards likely remain.

Given this information, it is prudent to handle this compound as a substance with the potential for high toxicity, corrosivity, and skin/eye irritation until empirical data proves otherwise.

Table 1: Inferred Hazard Classification for this compound
Hazard ClassGHS Category (Inferred)Basis for Classification
Acute Toxicity, DermalCategory 3 (Toxic)Based on the high dermal toxicity of the piperidine core.[7][8]
Acute Toxicity, InhalationCategory 1-3 (Fatal/Toxic)Based on the high inhalation toxicity of the piperidine core.[2][7]
Skin Corrosion/IrritationCategory 1B/2 (Corrosive/Irritant)Piperidine is highly corrosive; other derivatives are irritants.[3][4][6]
Serious Eye Damage/IrritationCategory 1 (Damage)Piperidine causes severe eye damage.[3][9]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)A common feature of related piperidine derivatives.[1][4][6]

Risk Assessment and Control Workflow

A systematic approach is required when handling compounds with incomplete safety data. The following workflow illustrates the decision-making process for establishing appropriate safety controls.

G cluster_0 Risk Assessment cluster_1 Control Implementation A Identify Compound: This compound B Search for Specific SDS/MSDS A->B C Data Gap Identified: No specific SDS found B->C D Analyze Structural Analogues C->D E Baseline: Piperidine Core (Highly Toxic, Corrosive) D->E F Modifiers: N-Alkyl, C-Carboxylic Acid (Likely Irritant) D->F G Synthesize Potential Hazards: Assume High Toxicity & Corrosivity E->G F->G H Select Engineering Controls G->H J Select Personal Protective Equipment (PPE) G->J L Develop Emergency Protocols G->L I Mandate Certified Chemical Fume Hood H->I K Specify Comprehensive PPE Ensemble J->K M Establish Spill, Exposure & Waste Procedures L->M

Caption: Risk assessment and control workflow for compounds with limited safety data.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the potential for severe respiratory and dermal toxicity, stringent exposure controls are mandatory.

Primary Engineering Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] The fume hood provides the primary barrier, protecting the user from inhaling potentially fatal or toxic vapors, aerosols, or dust.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent skin and eye contact.[8]

Table 2: Required Personal Protective Equipment
Body PartProtectionRationale and Standard
Hands Nitrile or Neoprene Gloves (Double-gloving recommended)Protects against dermal absorption, which is a key risk from the piperidine core.[7] Change gloves immediately if contaminated.
Eyes/Face Chemical Splash Goggles and a full-face shieldProvides protection against splashes that could cause severe eye damage.[9] Goggles must be worn under the face shield.
Body Chemical-resistant Lab CoatProtects skin from accidental contact. Ensure it is fully buttoned.
Respiratory (If fume hood fails or for spill cleanup)A NIOSH-approved respirator with cartridges for organic vapors/acid gases (e.g., ABEK-P2) may be necessary.[1]

Standard Operating Procedures for Safe Handling & Storage

Handling:

  • Designate a specific area within a fume hood for all work with this compound.

  • Before use, ensure an eyewash station and safety shower are unobstructed and operational.[4]

  • Handle as a solid to avoid generating dust. If it is a fine powder, use techniques to minimize dust formation (e.g., careful scooping, not pouring).

  • Avoid all contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[8]

  • After handling, wash hands and any exposed skin thoroughly.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Store locked up or in an area accessible only to qualified personnel.[3]

  • Keep away from heat, sparks, and open flames.[2]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

Protocol 1: Accidental Exposure
Exposure RouteStep-by-Step Procedure
Inhalation 1. Immediately move the affected person to fresh air.[3][4]2. Call for immediate medical assistance (e.g., dial your institution's emergency number).[3]3. If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[4]
Skin Contact 1. Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15-30 minutes.[7][9]2. Use a safety shower if the contact area is large.3. Seek immediate medical attention.[3]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15-30 minutes, holding eyelids open.[2][9]2. Remove contact lenses if present and easy to do.[2]3. Seek immediate medical attention from an ophthalmologist.
Ingestion 1. Do NOT induce vomiting due to the risk of perforation.[3][9]2. Rinse the mouth thoroughly with water.[3][9]3. Call for immediate medical assistance.[3]
Protocol 2: Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with a liquid-binding absorbent material such as sand, diatomaceous earth, or a universal binding agent.[7] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1][10]

Toxicological and Physical Properties

Toxicological Profile

No specific toxicological studies on this compound are publicly available. The primary health concerns are inferred from its structural analogues:

  • Systemic Toxicity: Potential for high acute toxicity via inhalation and dermal contact, based on the piperidine core.[3]

  • Corrosivity/Irritation: Expected to cause severe skin burns and eye damage, or at a minimum, significant irritation.[3][6]

  • Carcinogenicity & Mutagenicity: No data is available. It is not listed as a carcinogen by IARC.[1]

Table 3: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C10H19NO2N/A
Molecular Weight 185.26 g/mol N/A
Appearance Data not availableN/A
Stability Stable under recommended storage conditions.Inferred.[1][10]
Reactivity Avoid heat and sources of ignition. Incompatible with strong oxidizing agents and acids.[10]Inferred.
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).Inferred.

Conclusion

The safe use of this compound in a research setting demands a conservative and informed approach. Due to the absence of a specific Safety Data Sheet, this guide establishes a framework for handling based on the severe hazards of its parent structure, piperidine, tempered with insights from other derivatives. Researchers and drug development professionals must treat this compound as potentially toxic and corrosive, employing stringent engineering controls and a comprehensive suite of personal protective equipment at all times. Adherence to these protocols is not merely a matter of compliance but a fundamental pillar of scientific integrity and laboratory safety.

References

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved February 2, 2026.
  • Safety Data Sheet: Piperidine ≥99 %, for synthesis. (2025, March 31). Carl ROTH. Retrieved February 2, 2026.
  • Safety Data Sheet: (S)-N-BOC-Piperidine-2-carboxylic acid. (2025, December 19). Fisher Scientific. Retrieved February 2, 2026.
  • Safety Data Sheet: Piperidine. (2024, May 7). PENTA. Retrieved February 2, 2026.
  • Safety Data Sheet: Piperidine. (n.d.). Jubilant Ingrevia Limited. Retrieved February 2, 2026.
  • Safety Data Sheet: Piperidine. (2025, September 23). Sigma-Aldrich. Retrieved February 2, 2026.
  • Safety Data Sheet: PIPERIDINE AR. (2024, February 26). Loba Chemie. Retrieved February 2, 2026.
  • Safety Data Sheet: (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid. (2026, January 28). Capot Chemical Co.,Ltd. Retrieved February 2, 2026.
  • Safety Data Sheet: N-BOC-Piperidine-4-carboxylic acid. (2025, December 19). Fisher Scientific. Retrieved February 2, 2026.
  • Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. (n.d.). Aapptec. Retrieved February 2, 2026.
  • Safety Data Sheet: Piperidine (re-test). (2025, September 23). Sigma-Aldrich. Retrieved February 2, 2026.
  • (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. (n.d.). PubChem, National Institutes of Health. Retrieved February 2, 2026, from [Link]

Sources

Technical Deep Dive: 1-Butylpiperidine-2-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Precursor to Clinical Mainstay

Executive Summary & Chemical Architecture

1-Butylpiperidine-2-carboxylic acid (also known as N-butylpipecolic acid) acts as the critical lipophilic anchor for the "pipecoloxylidide" class of local anesthetics. Structurally, it is a homolog of the proteinogenic amino acid L-proline, differing by a six-membered piperidine ring (vs. five-membered pyrrolidine) and a hydrophobic butyl tail.

This scaffold is the defining structural unit of Bupivacaine and its enantiopure successor Levobupivacaine . Its significance lies in the delicate balance of lipophilicity: the butyl chain provides sufficient lipid solubility to penetrate nerve sheaths, while the carboxylic acid moiety allows for amide coupling to aromatic amines (typically 2,6-dimethylaniline), creating the "intermediate link" essential for voltage-gated sodium channel blockade.

Structural Activity Relationship (SAR) Matrix

The pharmacological profile of pipecolic acid derivatives is dictated strictly by the N-alkyl chain length.

N-Alkyl SubstituentDerivative NameLogP (Lipophilicity)PotencyCardiotoxicity Risk
Methyl (-CH₃) Mepivacaine1.95LowLow
Propyl (-C₃H₇) Ropivacaine2.90MediumModerate
Butyl (-C₄H₉) Bupivacaine 3.41 High High

Expert Insight: The jump from propyl (Ropivacaine) to butyl (Bupivacaine) drastically increases potency but introduces a non-linear spike in cardiotoxicity. This is due to the butyl group's high affinity for the intracellular domain of the Nav1.5 channel in cardiac myocytes, leading to "fast-in, slow-out" binding kinetics.

Synthetic Methodologies

There are two primary routes to access this compound derivatives. The "Acid-First" Route described below is preferred for generating diverse libraries of analogs or when enantiopure starting materials (S-pipecolic acid) are available.

Protocol A: The "Acid-First" Synthesis (N-Alkylation)

Objective: Synthesis of this compound from L-pipecolic acid.

Reagents:

  • L-Pipecolic acid (CAS 3105-95-1)

  • 1-Bromobutane

  • Potassium Carbonate (

    
    )[1]
    
  • Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Solvation: Dissolve L-pipecolic acid (1.0 eq) in anhydrous ACN.

  • Base Addition: Add finely ground anhydrous

    
     (2.5 eq). The excess base is critical to scavenge HBr generated during alkylation and prevent protonation of the piperidine nitrogen.
    
  • Alkylation: Add 1-bromobutane (1.1 eq) dropwise at 0°C to minimize dialkylation or elimination side products.

  • Reflux: Heat to 60-80°C for 12 hours. Monitor via TLC (System: MeOH/DCM 1:9).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in water and wash with ether (removes unreacted bromide). Adjust aqueous phase to pH 5.0 (isoelectric point) to precipitate the zwitterionic product or extract with DCM at pH 7.

Validation Checkpoint:

  • 1H NMR (CDCl3): Look for the triplet at

    
     ppm (terminal methyl of butyl) and the multiplet at 
    
    
    
    ppm (N-methylene protons).
Visualization: Synthetic Logic Flow

The following diagram illustrates the divergence between the "Acid-First" route (used for library generation) and the "Amide-First" route (industrial standard for Bupivacaine).

SyntheticPathways cluster_0 Critical Decision Point Picolinic Picolinic Acid (Precursor) Pipecolic Pipecolic Acid (Scaffold) Picolinic->Pipecolic H2, Pd/C (Reduction) NButylAcid 1-Butylpiperidine- 2-carboxylic acid Pipecolic->NButylAcid n-BuBr, K2CO3 (N-Alkylation) Xylidide Pipecoloxylidide (Intermediate) Pipecolic->Xylidide 2,6-Dimethylaniline (Coupling) Bupivacaine Bupivacaine (Target) NButylAcid->Bupivacaine 1. SOCl2 2. 2,6-Dimethylaniline Xylidide->Bupivacaine n-BuBr (Alkylation)

Caption: Divergent synthetic pathways. Route A (top) isolates the N-butyl acid intermediate, ideal for derivative testing. Route B (bottom) is the classic industrial "Ekenstam" method.

Pharmacological Mechanisms & Stereochemistry

The this compound scaffold is a chiral entity.[2] The stereochemistry at position 2 is the single most important determinant of safety.

The "Chiral Switch": R(+) vs S(-)
  • R(+)-Isomer (Dextrobupivacaine): High affinity for the open state of the sodium channel but dissociates slowly. It is significantly more cardiotoxic because it binds avidly to the Nav1.5 channels in the heart during systole and fails to release during diastole.

  • S(-)-Isomer (Levobupivacaine): Retains the potent anesthetic effect of the butyl chain but exhibits faster dissociation from cardiac channels. This led to the "chiral switch" in clinical practice, replacing racemic bupivacaine with pure S-enantiomer formulations for high-risk procedures.

Mechanism of Action (Nav Blockade)

The N-butyl group is essential for the "Hydrophobic Pathway." The molecule must diffuse through the lipid bilayer to reach the intracellular side of the sodium channel.

MOA Extracellular Extracellular Space (pH 7.4) Drug_Ionized Drug (BH+) Ionized Form Extracellular->Drug_Ionized Equilibrium Drug_Base Drug (B) Free Base Extracellular->Drug_Base pH Dependent Membrane Lipid Bilayer (Hydrophobic Barrier) Intracellular Intracellular Space (Cytosol) Membrane->Intracellular NavChannel Nav1.5 Channel (Intracellular Gate) Intracellular->NavChannel Re-ionization to BH+ Binding to S6 Segment Drug_Base->Membrane Diffusion (Driven by Butyl Group)

Caption: The "Hydrophobic Pathway." The uncharged N-butyl scaffold allows membrane permeation. Once intracellular, it re-ionizes to block the channel pore.

Advanced Applications: Beyond Anesthesia

While anesthesia is the dominant application, the this compound scaffold serves as a versatile tool in medicinal chemistry.

A. Peptide Mimetics (Proline Replacement)

In peptide drug design, replacing L-proline with N-alkyl pipecolic acid derivatives introduces steric bulk and alters the cis/trans isomerization ratio of the peptide backbone. This is used to:

  • Constrain Conformation: Lock peptides into specific secondary structures (e.g., beta-turns).

  • Enhance Proteolytic Stability: Non-natural amino acids resist degradation by endogenous proteases.

B. Soluble Epoxide Hydrolase (sEH) Inhibitors

Recent research identifies piperidine-2-carboxylic acid amides as potent inhibitors of sEH.[3] The N-butyl group occupies the hydrophobic pocket of the enzyme, preventing the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory and vasodilatory lipids.

References

  • National Center for Biotechnology Information. (2025). Levobupivacaine: A review of its pharmacology and use as a local anaesthetic. PubMed. Retrieved February 2, 2026, from [Link]

  • Gazi University. (2023).[3] Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.[3] Retrieved February 2, 2026, from [Link]

  • Anatolian Journal of Medicine. (2025). Comparison of Onset Times and Hemodynamic Changes of Bupivacaine and Levobupivacaine Used in Spinal Anesthesia. Anatolian J Med. Retrieved February 2, 2026, from [Link]

Sources

Methodological & Application

N-Alkylation of Piperidine-2-Carboxylic Acid: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Significance of N-Alkylated Piperidine-2-Carboxylic Acid Derivatives

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a cyclic amino acid that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2][3] The nitrogen atom within the piperidine ring offers a prime site for synthetic modification, and its N-alkylation leads to the generation of a diverse library of compounds with significant therapeutic potential. These derivatives are integral components of various drugs, targeting a range of conditions from neurological disorders to infectious diseases. This application note provides a comprehensive overview of the common strategies for the N-alkylation of piperidine-2-carboxylic acid, with a focus on procedural details, mechanistic insights, and practical considerations for researchers in drug discovery and development.

Core Synthetic Strategies for N-Alkylation

The introduction of an alkyl group onto the nitrogen atom of piperidine-2-carboxylic acid can be achieved through several reliable synthetic methodologies. The choice of method often depends on the nature of the alkyl group to be introduced, the desired scale of the reaction, and the presence of other functional groups in the molecule. The two primary approaches discussed herein are Direct N-Alkylation with Alkyl Halides and Reductive Amination.

Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for forming C-N bonds.[4] This method involves the reaction of piperidine-2-carboxylic acid with an alkyl halide in the presence of a base.

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.[4]

Key Considerations:

  • Choice of Base: A variety of bases can be employed, with common choices including potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and triethylamine (Et₃N).[4][5] For less reactive alkyl halides or to accelerate the reaction, stronger bases like sodium hydride (NaH) can be used, although this requires anhydrous conditions.[4]

  • Solvent: The choice of solvent is critical and depends on the solubility of the reactants and the reaction temperature. Common solvents include acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF).[4]

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive. Benzyl and allylic halides are particularly reactive.

  • Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt, which can occur if an excess of the alkylating agent is used.[4] This can often be minimized by the slow addition of the alkyl halide to a solution containing an excess of the piperidine.[4]

  • Protecting Groups: The presence of the carboxylic acid functionality can complicate the reaction. Under basic conditions, the carboxylic acid will be deprotonated to the carboxylate, which can potentially act as a nucleophile. To avoid this and other side reactions, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to N-alkylation.[6][7]

Experimental Protocol: N-Benzylation of Piperidine-2-Carboxylic Acid Methyl Ester

This protocol details the N-alkylation of the methyl ester of piperidine-2-carboxylic acid using benzyl bromide.

Materials:

  • Piperidine-2-carboxylic acid methyl ester hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.5 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.[8] This method is particularly useful for introducing alkyl groups derived from aldehydes and ketones.

Mechanism: The reaction typically involves two key steps:

  • Imine/Iminium Ion Formation: The piperidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

  • Reduction: A reducing agent present in the reaction mixture reduces the iminium ion to the corresponding N-alkylated piperidine.

Key Considerations:

  • Reducing Agents: A variety of reducing agents can be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions for the reduction step.[5] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (H₂/Pd/C).

  • Reaction Conditions: The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM), dichloroethane (DCE), or THF. The formation of the iminium ion can sometimes be facilitated by the addition of a mild acid catalyst, such as acetic acid.[5]

  • Substrate Scope: Reductive amination is applicable to a wide range of aldehydes and ketones, allowing for the introduction of diverse alkyl substituents.

Experimental Protocol: Reductive Amination of Piperidine-2-Carboxylic Acid with a Generic Aldehyde

This protocol provides a general procedure for the N-alkylation of piperidine-2-carboxylic acid via reductive amination.

Materials:

  • Piperidine-2-carboxylic acid

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane.

  • Add the aldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.[5] The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by an appropriate method, such as crystallization or column chromatography.

Visualization of Synthetic Workflows

Direct N-Alkylation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start Piperidine-2-carboxylic acid (or ester derivative) Reaction_Mixture Combine reactants and stir Start->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., ACN) Solvent->Reaction_Mixture Add_Alkyl_Halide Add Alkyl Halide (e.g., Benzyl Bromide) Reaction_Mixture->Add_Alkyl_Halide Heat Heat to reflux (optional) Add_Alkyl_Halide->Heat Monitor Monitor reaction (TLC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction complete Filter Filter inorganic salts Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by chromatography Concentrate->Purify Product N-Alkylated Product Purify->Product G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start Piperidine-2-carboxylic acid Iminium_Formation Combine and stir to form iminium ion Start->Iminium_Formation Aldehyde Aldehyde/Ketone Aldehyde->Iminium_Formation Solvent Anhydrous Solvent (e.g., DCM) Solvent->Iminium_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3) Iminium_Formation->Add_Reducing_Agent Stir Stir at RT Add_Reducing_Agent->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify Dry_Concentrate->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for Reductive Amination.

Comparative Summary of N-Alkylation Methods

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Alkyl Source Alkyl halidesAldehydes, Ketones
Key Reagents Base (e.g., K₂CO₃), Alkyl halideReducing agent (e.g., NaBH(OAc)₃)
Common Solvents ACN, DMFDCM, DCE, THF
Advantages Simple procedure, readily available reagents.Wide substrate scope, mild conditions.
Disadvantages Risk of over-alkylation, potential for side reactions with the carboxylic acid.Requires a carbonyl compound as the alkyl source.

Conclusion

The N-alkylation of piperidine-2-carboxylic acid is a fundamental transformation in medicinal chemistry, enabling the synthesis of a vast number of structurally diverse and biologically relevant molecules. Both direct alkylation with alkyl halides and reductive amination are robust and reliable methods for achieving this transformation. The choice between these methods will be dictated by the specific synthetic target and the availability of starting materials. By understanding the underlying mechanisms and key experimental parameters, researchers can effectively utilize these protocols to advance their drug discovery and development programs.

References

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Galaud, F., & Lubell, W. D. (2005).
  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 23(7), 1668.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive amination in the synthesis of pharmaceuticals. Chemical reviews, 119(23), 11857-11911.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Maulide, N., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10103-10113.
  • Shimizu, H., et al. (2023). Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst. Chemical Science, 14(3), 735-740.
  • Matassini, C., et al. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chemistry of Heterocyclic Compounds, 48(1), 129-145.
  • Chem.libretexts.org. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]

  • Google Patents. (1960). Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
  • Powner, M. W., et al. (2019). A practical catalytic reductive amination of carboxylic acids.
  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Google Patents. (2020). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions Involving Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the landscape of modern drug discovery and organic synthesis.[1][2][3] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from antipsychotics and analgesics to antihistamines and anti-cancer agents.[1][2][4][5] The prevalence of this scaffold in numerous blockbuster drugs underscores its importance as a "privileged structure" in medicinal chemistry.[4][6] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the experimental setups for key reactions involving piperidine derivatives, emphasizing not just the procedural steps but the underlying chemical principles that govern success.[1][7]

Part 1: Foundational Safety and Handling of Piperidine

Before commencing any reaction, a thorough understanding of the hazards associated with piperidine is paramount. Piperidine is a colorless to pale yellow liquid with a pungent, amine-like odor. It is classified as a highly flammable liquid and vapor, and it is toxic and corrosive.[8][9][10][11]

Key Safety Precautions:

  • Ventilation: Always handle piperidine and its volatile derivatives in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[8][12] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[8][12]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed, corrosion-resistant container.[8][11]

  • Spill Response: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material like sand or diatomaceous earth.[10][12]

Part 2: Key Synthetic Transformations and Protocols

The versatility of the piperidine nucleus allows for a wide array of chemical transformations. This section details the experimental setup for three common and important reactions: N-Alkylation, N-Acylation, and the Knoevenagel Condensation where piperidine acts as a catalyst.

N-Alkylation of Piperidine

N-alkylation is a fundamental reaction for introducing substituents onto the nitrogen atom, a common strategy in the synthesis of pharmaceutical intermediates.

Causality of Experimental Choices: The choice of base and solvent is critical. A non-nucleophilic base is often used to prevent competition with the piperidine nucleophile. Anhydrous conditions are necessary to avoid side reactions with the alkylating agent and the base. The slow addition of the alkyl halide ensures that the piperidine remains in excess, minimizing the potential for the formation of quaternary ammonium salts.[13]

Detailed Protocol: Synthesis of N-Alkylpiperidines

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add piperidine (1.0 equivalent).

  • Dissolution: Dissolve the piperidine in an anhydrous solvent such as acetonitrile or DMF.[13]

  • Base Addition: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).[13]

  • Alkylating Agent Addition: Slowly add the alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents) to the stirred solution at room temperature. A syringe pump is recommended for slow, controlled addition.[13]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel.

Experimental Workflow for N-Alkylation of Piperidine

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add piperidine to a dry flask under inert atmosphere. dissolve 2. Dissolve in anhydrous solvent (e.g., ACN, DMF). prep->dissolve add_base 3. Add non-nucleophilic base (e.g., K2CO3). dissolve->add_base add_alkyl 4. Slowly add alkyl halide. add_base->add_alkyl monitor 5. Monitor reaction by TLC/GC-MS. add_alkyl->monitor workup 6. Filter base, remove solvent. monitor->workup purify 7. Purify by distillation or chromatography. workup->purify

Caption: A typical experimental workflow for the N-alkylation of piperidine.

N-Acylation of Piperidine

N-acylation is another crucial functionalization, often used to introduce amide groups which are prevalent in biologically active molecules.

Causality of Experimental Choices: The reaction is typically performed at a low temperature (0 °C) to control the exothermic nature of the reaction between the amine and the acylating agent (e.g., acetic anhydride or acetyl chloride). A non-nucleophilic base like triethylamine is added to neutralize the acid byproduct (e.g., HCl or acetic acid), driving the reaction to completion.[14]

Detailed Protocol: General N-Acetylation of Piperidine [14]

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the piperidine substrate (1.0 equivalent).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂).[14]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.[14]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).[14]

  • Acylation: Add the acylating agent (e.g., acetic anhydride) (1.1 equivalents) dropwise to the stirred solution.[14]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[14]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[14]

Piperidine as a Catalyst: The Knoevenagel Condensation

Piperidine is an effective base catalyst for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[6][15]

Causality of Experimental Choices: Piperidine acts as a base to deprotonate the active methylene compound, forming a resonance-stabilized enolate.[15][16] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The choice of solvent can influence the reaction rate and yield; ethanol or toluene are commonly used.[6] Refluxing provides the necessary energy to drive the reaction, particularly the final dehydration step.

Detailed Protocol: Piperidine-Catalyzed Knoevenagel Condensation [6]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 equivalent), the active methylene compound (1.0-1.2 equivalents), and the solvent (e.g., ethanol).[6]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 10 mol%).[6]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration.[6]

  • Purification: If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[6]

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation

cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration step1 Active Methylene Compound + Piperidine -> Enolate + Piperidinium ion step2 Enolate + Aldehyde/Ketone -> Tetrahedral Intermediate step1->step2 step3 Tetrahedral Intermediate + Piperidinium ion -> β-Hydroxy Adduct + Piperidine step2->step3 step4 β-Hydroxy Adduct -> α,β-Unsaturated Product + H2O step3->step4

Caption: The catalytic cycle of the Knoevenagel condensation.

Part 3: Purification and Characterization

The successful synthesis of piperidine derivatives is contingent upon effective purification and thorough characterization.

Purification Techniques

The basic nature of the piperidine nitrogen can present challenges during purification, particularly in column chromatography where it can interact strongly with acidic silica gel, leading to peak tailing.[17]

Technique Application Notes Key Considerations
Column Chromatography The most common method for purifying piperidine derivatives.To mitigate peak tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[17] Base-deactivated silica gel can also be used.
Distillation Ideal for purifying liquid piperidine and its volatile derivatives.A challenge arises when separating piperidine from its precursor, pyridine, as they form an azeotrope.[18] Azeotropic distillation with water and a non-aromatic hydrocarbon can be employed for this separation.[19]
Recrystallization A powerful technique for purifying solid piperidine derivatives.The choice of solvent is crucial. A good solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
Extraction Used to separate the piperidine derivative from a reaction mixture based on its solubility and acid-base properties.A strong base like sodium hydroxide can be used to liberate the free piperidine from its salt, allowing it to be extracted into an organic solvent.[18]
Spectroscopic Characterization

Accurate structural elucidation is essential to confirm the identity and purity of the synthesized compounds.[20][21]

Typical Spectroscopic Data for Piperidine Derivatives:

Technique Expected Observations
¹H NMR The protons on the carbons adjacent to the nitrogen (α-protons) typically appear as multiplets in the range of 2.5-3.5 ppm. The remaining ring protons (β- and γ-protons) usually resonate further upfield, between 1.4-1.8 ppm. The N-H proton (if present) is a broad singlet that can appear over a wide range and is D₂O exchangeable.[22][23]
¹³C NMR The α-carbons typically appear in the range of 45-55 ppm. The β- and γ-carbons are found further upfield, generally between 20-30 ppm.[20][22]
IR Spectroscopy A characteristic N-H stretch is observed around 3300-3500 cm⁻¹ for secondary piperidines. C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ region. If an amide is present (from acylation), a strong C=O stretch will be visible around 1630-1680 cm⁻¹.[20][22]
Mass Spectrometry (MS) The molecular ion peak (M⁺) is usually observed. Fragmentation patterns often involve the loss of substituents from the ring or cleavage of the ring itself. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[20][21]

References

  • D. O. Tymoshenko, A. V. Turov, V. S. Moskvina, S. M. Desenko, V. A. Chebanov, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molbank, 2020. [Link]

  • M. A. El-Sayed, A. A. El-Gamal, "Piperidine nucleus in the field of drug discovery," Future Journal of Pharmaceutical Sciences, 2020. [Link]

  • Ataman Kimya, "PIPERIDINE," Ataman Kimya. [Link]

  • Penta chemicals, "Piperidine - SAFETY DATA SHEET," Penta chemicals, 2024. [Link]

  • Oreate AI Blog, "Understanding Piperidine: Properties, Uses, and Safety Precautions," Oreate AI Blog, 2026. [Link]

  • Wikipedia, "Piperidine," Wikipedia. [Link]

  • PubMed, "Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds," PubMed, 2021. [Link]

  • Elsevier, "Piperidine-Based Drug Discovery - 1st Edition," Elsevier Shop. [Link]

  • Carl ROTH, "Safety Data Sheet: Piperidine," Carl ROTH, 2025. [Link]

  • Chemos GmbH&Co.KG, "Safety Data Sheet: Piperidine," Chemos GmbH&Co.KG. [Link]

  • ResearchGate, "Procedure for N-alkylation of Piperidine?," ResearchGate, 2017. [Link]

  • ResearchGate, "Piperidine-based drug discovery," ResearchGate. [Link]

  • Organic Chemistry Portal, "Synthesis of piperidines," Organic Chemistry Portal. [Link]

  • DTIC, "Piperidine Synthesis," DTIC, 2025. [Link]

  • ResearchGate, "Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a....," ResearchGate. [Link]

  • MDPI, "Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt," MDPI. [Link]

  • J&K Scientific LLC, "Knoevenagel Condensation," J&K Scientific LLC, 2021. [Link]

  • Google Patents, "US2363158A - Process for the purification of piperidine," Google P
  • IJNRD, "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," IJNRD, 2023. [Link]

  • ACS Publications, "A Further Note on the Purification of Piperidine," ACS Publications. [Link]

  • Organic Chemistry Portal, "Knoevenagel Condensation Doebner Modification," Organic Chemistry Portal. [Link]

  • ResearchGate, "What are the best methods for Piperidine purification alternatives to distillation?," ResearchGate, 2014. [Link]

  • ResearchGate, "Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives," ResearchGate, 2025. [Link]

  • ResearchGate, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," ResearchGate. [Link]

  • MDPI, "Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst," MDPI. [Link]

  • PMC, "A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether," PMC. [Link]

  • ACS Publications, "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines," ACS Publications, 2025. [Link]

  • ODU Digital Commons, "The Regioselective 3-Alkylation of Piperidine," ODU Digital Commons. [Link]

  • YouTube, "Making Piperidine to piss off my FBI Agent," YouTube, 2023. [Link]

  • ResearchGate, "Preparation of enantiomeric pure NH-piperidine. General reaction...," ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Side reactions in the N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center. Topic: N-Alkylation of Piperidines | Ticket ID: #PIP-ALK-001 Status: Open | Priority: High

Introduction: The Piperidine Challenge

You are likely here because your piperidine alkylation yield is hovering at 50%, or your LC-MS shows a "forest" of peaks. Piperidines present a unique challenge in N-alkylation: they are highly nucleophilic secondary amines (


), yet their chair conformation introduces specific steric constraints, particularly at the C2 and C6 positions.

This guide moves beyond basic textbook definitions. We break down the invisible competing pathways that ruin yields and provide self-validating protocols to fix them.

Module 1: Reductive Amination (The Gold Standard)

Method: Indirect alkylation using aldehydes/ketones + hydride source. Primary Issue: The "Dark" Aldol Cycle & Enamine Competition.

Troubleshooting Q&A

Q: I see significant dimerization of my aldehyde starting material. What happened? A: You likely added the piperidine and aldehyde together without the reducing agent, or your aldehyde is highly enolizable.

  • The Science: Piperidine is an excellent base. If you mix it with an enolizable aldehyde (like propanal) before reduction occurs, the piperidine catalyzes the Aldol Condensation of the aldehyde with itself.

  • The Fix: Use the Abdel-Magid Protocol (Sodium Triacetoxyborohydride, STAB). Add the reducing agent immediately or simultaneously. STAB works at slightly acidic pH (AcOH), which protonates the piperidine, suppressing its ability to act as a base for the Aldol reaction while keeping it nucleophilic enough to form the iminium ion.

Q: My reaction stalled at the intermediate. I see mass peaks for the hemiaminal. A: The dehydration step (Hemiaminal


 Iminium) is the rate-determining bottleneck, often caused by steric hindrance (e.g., 2-substituted piperidines).
  • The Fix: Add a Lewis Acid dehydrating agent. Titanium(IV) isopropoxide (

    
    ) is the industry standard here. It coordinates to the hemiaminal oxygen, forcing elimination to the iminium ion, which STAB then rapidly reduces.
    

Q: I see the "Enamine" product instead of the amine. A: This occurs with ketones. Secondary amines (piperidines) + Ketones


 Enamines. Enamines are nucleophilic at Carbon, not Nitrogen.
  • The Fix: Ensure your hydride source is strong enough to reduce the iminium species faster than it tautomerizes to the enamine. If the enamine is stable, switch to stronger conditions (e.g.,

    
     followed by 
    
    
    
    in MeOH).

Module 2: Direct Alkylation ( )

Method: Piperidine + Alkyl Halide + Base.[1] Primary Issue: The "Runaway Train" (Polyalkylation) & Elimination.

Troubleshooting Q&A

Q: I wanted the tertiary amine, but I isolated the Quaternary Ammonium Salt. A: You are a victim of the Menschutkin Reaction .

  • The Science: The product (N-alkyl piperidine) is often more nucleophilic than the starting piperidine because the alkyl group is electron-donating (inductive effect). The product consumes the alkyl halide faster than the starting material.

  • The Fix:

    • Stoichiometry: Use a slight deficit of alkyl halide (0.8 equiv) to ensure the piperidine is always in excess.

    • Sequence: Add the alkyl halide dropwise to a dilute solution of piperidine.

    • Switch Methods: If the problem persists, abandon

      
       and switch to Reductive Amination (Module 1).
      

Q: My alkyl halide is gone, but I see an alkene byproduct and low yield. A: This is E2 Elimination .

  • The Science: Piperidine is a moderately strong base. If your alkyl halide is secondary or tertiary, or if you heat the reaction, the piperidine will abstract a

    
    -proton from the halide rather than attacking the 
    
    
    
    -carbon.
  • The Fix:

    • Switch to a polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity over basicity.

    • Lower the temperature (

      
      ).
      
    • Use a less basic scavenger (e.g.,

      
       or 
      
      
      
      ) instead of relying on excess piperidine to sponge up the acid.

Module 3: Buchwald-Hartwig Amination

Method: Pd-catalyzed coupling of Piperidine + Aryl Halide. Primary Issue: Hydrodehalogenation (The "Reduction" of the Aryl Halide).[2]

Troubleshooting Q&A

Q: My aryl bromide turned into a simple arene (Br replaced by H). A: This is


-Hydride Elimination  from the piperidine.
  • The Science: Once the piperidine binds to the Palladium (Amido-Pd complex), if the reductive elimination is slow, the metal will hunt for a

    
    -hydrogen on the piperidine ring (adjacent to the Nitrogen). It eliminates a double bond (forming an imine) and leaves a Pd-Hydride species, which then reduces your aryl halide.
    
  • The Fix:

    • Ligand Choice: Use bulky, electron-rich ligands (e.g., RuPhos , BrettPhos ) that accelerate the Reductive Elimination step, giving the catalyst no time to perform

      
      -hydride elimination.
      
    • Temperature: Lower the temperature if possible.

Visualizing the Pathways

The following diagrams map the decision logic for troubleshooting these reactions.

Diagram 1: The Reductive Amination Logic Gate

Caption: Pathway divergence in Reductive Amination. Note how the "Aldol" side reaction is a dead-end competing cycle.

ReductiveAmination Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Mixing Aldol Aldol Dimer (Side Product) Aldehyde->Aldol Piperidine acts as Base (No Acid Present) Piperidine Piperidine (Nucleophile) Piperidine->Hemiaminal Mixing Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Ti(OiPr)4 helps) Product N-Alkyl Piperidine (Target) Iminium->Product Reduction (STAB/NaBH4) Enamine Enamine (Reversible) Iminium->Enamine Tautomerization (If Ketone used)

Diagram 2: Direct Alkylation vs. Elimination

Caption: The competition between Substitution (SN2) and Elimination (E2) depends heavily on the alkyl halide structure.

DirectAlkylation Start Piperidine + Alkyl Halide HalideType Halide Structure? Start->HalideType Primary Primary Halide HalideType->Primary Secondary Secondary/Tertiary Halide HalideType->Secondary Target Target: Tertiary Amine Primary->Target Major Path Secondary->Target Minor Path (Slow) Alkene Elimination: Alkene (E2) Secondary->Alkene Piperidine acts as Base QuatSalt Over-Alkylation: Quaternary Salt Target->QuatSalt Excess Halide (Runaway Rxn)

Standard Operating Protocol (SOP)

Protocol: The "Clean" Reductive Amination (Abdel-Magid Method)

This protocol is designed to minimize Aldol condensation and maximize iminium reduction.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3]

Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve the piperidine (1.0 equiv) in DCE (0.2 M concentration).
    
  • Acidification: Add AcOH (1.0 equiv). Critical: This buffers the basicity of the piperidine, preventing Aldol side reactions.

  • Carbonyl Addition: Add the aldehyde/ketone (1.1 equiv). Stir for 5–10 minutes.

    • Checkpoint: If using a hindered ketone, add

      
       (1.5 equiv) here and stir for 2 hours before proceeding to step 4.
      
  • Reduction: Add STAB (1.4 equiv) in one portion. The reaction may bubble slightly (

    
     gas).
    
  • Monitoring: Stir at Room Temperature for 2–16 hours. Monitor by LC-MS. Look for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over

    
    .
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][6]

  • Surry, D. S. , & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Hofmann, A. W. (1851). Beiträge zur Kenntniss der flüchtigen organischen Basen. Annalen der Chemie und Pharmacie, 78(3), 253–286. (Foundational reference for Elimination/Quaternization).

Sources

Reaction monitoring techniques for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Synthesis & Reaction Monitoring Status: Online Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: PIP-SYN-2024-X

Introduction: The "Invisible" Challenge

Welcome to the technical support hub for piperidine synthesis. Whether you are reducing pyridine via heterogeneous hydrogenation or performing intramolecular cyclizations, you are likely facing one of three critical issues: catalyst deactivation , UV-invisibility , or kinetic ambiguity .

Piperidine lacks the conjugated


-system of its precursor, pyridine. This renders standard UV-Vis monitoring useless and makes endpoint determination tricky. Below are the field-proven protocols and troubleshooting logic to resolve these bottlenecks.

Module 1: Heterogeneous Hydrogenation Troubleshooting

Issue: "My reaction stalls at 80% conversion. Adding more hydrogen pressure doesn't help."

Diagnosis: In pyridine hydrogenation (typically Pd/C, PtO2, or Rh/C), a stall is rarely due to hydrogen pressure alone. It is usually a competition between mass transfer limitations (


) and catalyst poisoning . Pyridine is a notorious ligand; its nitrogen lone pair can bind strongly to metal active sites, inhibiting the adsorption of hydrogen [1].[1]

The "Shock" Protocol (Self-Validating): Do not just add more catalyst immediately. Follow this logic to distinguish between poisoning and mass transfer.

  • The Stirring Test: Increase agitation speed by 200 RPM. If the rate (

    
    ) increases, you are mass-transfer limited (hydrogen isn't dissolving fast enough). If 
    
    
    
    remains constant, you are kinetically limited (likely poisoning).
  • The Acid Spike: Pyridine poisoning is mitigated by protonation. Adding 1.05 eq of HCl or using acetic acid as solvent protonates the nitrogen, preventing it from binding to the metal center [2].

Visual Troubleshooting Workflow:

HydrogenationTroubleshoot Start Reaction Stalled CheckStir Increase Agitation (+200 RPM) Start->CheckStir RateChange Did Rate Increase? CheckStir->RateChange MassTransfer Issue: Mass Transfer (kLa) Solution: Improve Gas Entrainment RateChange->MassTransfer Yes PoisonCheck Issue: Catalyst Poisoning RateChange->PoisonCheck No AcidTest Add 1.0 eq Acid (Protonation) PoisonCheck->AcidTest

Caption: Logic flow to distinguish between mass transfer limitations and catalyst poisoning.

Module 2: The "UV-Blind" Problem (HPLC Monitoring)

Issue: "I see the starting material disappear on UV, but no product peak appears. How do I quantify yield?"

Technical Insight: Piperidine is a secondary amine with negligible UV absorbance above 200 nm. Relying on low-wavelength UV (205-210 nm) is dangerous due to solvent noise and poor selectivity.

Solution A: Universal Detection (Preferred) If available, switch to Charged Aerosol Detection (CAD) or Refractive Index (RI) . CAD is independent of chromophores and provides near-universal response for non-volatiles.

Solution B: Derivatization (The "Gold Standard" Protocol) If you only have UV-Vis, you must derivatize. We recommend Tosyl Chloride (PTSC) over FMOC, as the tosyl-piperidine derivative is stable and separates cleanly on C18 columns [3].

Protocol: Pre-Column Derivatization with PTSC

  • Reagent Prep: Dissolve 4-toluenesulfonyl chloride (8.0 mg/mL) in Acetonitrile.

  • Sample Prep: Mix 1.0 mL of reaction aliquot (filtered) with 1.0 mL PTSC solution.

  • Base Addition: Add 200 µL of Methanol containing 3% Triethylamine (TEA) to scavenge HCl.

  • Reaction: Vortex and let stand at ambient temp for 10 mins (Reaction is rapid).

  • Analysis: Inject onto C18. Detect at 230 nm (Tosyl chromophore).[2]

Detector Selection Matrix:

Detector TypeSuitability for PiperidineLimit of Detection (LOD)Comments
UV-Vis (210 nm) PoorHigh (>100 ppm)High noise; not recommended.
UV-Vis (Derivatized) ExcellentLow (<1 ppm)Requires sample prep; highly specific.
CAD / ELSD Very GoodLow (~10 ppm)Universal; requires volatile mobile phase.
RI (Refractive Index) ModerateModerateTemperature sensitive; no gradients allowed.

Module 3: In-Situ Kinetic Monitoring (Process Safety)

Issue: "I need to monitor the endpoint in real-time under high pressure without sampling."

Technical Insight: Sampling high-pressure hydrogenation reactors is hazardous and disrupts equilibrium. In-situ FTIR (e.g., ReactIR) is the superior method. You are tracking the breaking of aromaticity.

Spectral Fingerprints:

  • Pyridine (Reactant): Monitor the disappearance of the C=N ring stretch at ~1590–1600 cm⁻¹ and the ring breathing mode at ~1445 cm⁻¹ [4].

  • Piperidine (Product): Monitor the appearance of the C-N stretch (aliphatic) at ~1100-1200 cm⁻¹ and the broad N-H deformation band around 3200-3400 cm⁻¹ (though often obscured by solvent) [5].

Data Visualization: The disappearance of the 1590 cm⁻¹ band follows pseudo-first-order kinetics if hydrogen pressure is constant.

ReactIR_Logic Pyridine Pyridine (1590 cm⁻¹) High Intensity Intermediate Tetrahydro- pyridine (Transient) Pyridine->Intermediate H₂ Uptake Piperidine Piperidine (1100-1200 cm⁻¹) Rising Signal Intermediate->Piperidine Final Reduction

Caption: Spectral transition monitoring points during pyridine hydrogenation.

Module 4: Impurity Profiling (GC-MS)

Issue: "I see a peak in GC-MS with Mass (M-2) relative to piperidine. Is this an impurity?"

Diagnosis: This is likely 1,2,3,6-tetrahydropyridine or an enamine intermediate. Incomplete hydrogenation often leaves one double bond remaining.

Fragmentation Analysis:

  • Piperidine (MW 85): The base peak is usually m/z 84 (loss of H) or m/z 56 (loss of C2H5 via ring cleavage).

  • Tetrahydropyridine (MW 83): Look for the molecular ion at m/z 83 .

  • Differentiation: Piperidine undergoes characteristic

    
    -cleavage adjacent to the nitrogen.[3] If you observe a strong M-1 peak (m/z 84), it confirms the saturated amine [6].
    

References

  • Catalyst Poisoning Mechanisms: Maxted, E. B., & Walker, A. G. (1948).[4][5] Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.[5] Journal of the Chemical Society.[5]

  • Acidic Mitigation Strategies: BenchChem Technical Support. (2025).[1][2][5][6][7] Catalyst Poisoning in Reactions with Pyridine Substrates.[1][4][5]

  • HPLC Derivatization Protocol: Journal of Chromatographic Science. (2021).[8] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

  • FTIR Spectral Bands: ResearchGate. (2024).[9] In situ FTIR spectra for the pyridine adsorption on various catalysts.

  • In-Situ Monitoring: NIH/PubMed Central. (2024).[9] In-operando FTIR study of ligand-linked Pt nanoparticle networks.

  • GC-MS Fragmentation: NIH/SWGDRUG. (2023). Spectral trends in GC-EI-MS data: A resource for identification.

Sources

Validation & Comparative

A Comparative Guide to In Vitro and In Vivo Efficacy of Piperidine Derivatives: Bridging the Benchtop-to-Bedside Gap

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The piperidine ring is a cornerstone in modern medicinal chemistry, forming the structural backbone of a vast number of pharmaceuticals.[1][2] Its prevalence in over twenty classes of drugs, ranging from potent analgesics to innovative cancer therapies, highlights its status as a "privileged scaffold."[1][3] However, the journey from a promising compound in a test tube to an effective therapeutic in a patient is fraught with challenges. A frequent and critical hurdle is the disconnect between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide provides an in-depth comparison of in vitro and in vivo evaluation of piperidine derivatives, offering insights into experimental design, data interpretation, and the crucial factors that govern the translation of preclinical data.

Part 1: The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine moiety, a six-membered heterocycle with one nitrogen atom, is a recurring motif in a multitude of FDA-approved drugs.[4][5] Its significance stems from several key properties:

  • Structural Versatility: The piperidine ring can be readily functionalized, allowing chemists to fine-tune a molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.[2]

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor, facilitating interactions with biological targets. The ring itself influences the compound's lipophilicity and metabolic stability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Proven Track Record: The piperidine scaffold is present in a wide array of blockbuster drugs, including the stimulant methylphenidate (Ritalin), the opioid analgesic fentanyl, and the antipsychotic risperidone.[7] This history of success makes it an attractive starting point for new drug discovery campaigns.[1][8]

Part 2: In Vitro Assessment: The First Line of Evidence

In vitro (Latin for "in glass") studies are performed outside of a living organism, typically in test tubes or multi-well plates. The primary goal is to determine if a compound has a direct effect on a specific molecular target or elicits a desired response in a controlled cellular environment.

Common In Vitro Assays for Piperidine Derivatives:
  • Biochemical Assays: These assays isolate a specific target, such as an enzyme or receptor, to measure direct interaction with the test compound.

    • Enzyme Inhibition Assays: Used for piperidine derivatives designed as enzyme inhibitors (e.g., kinase inhibitors in oncology). These assays quantify the concentration of the compound required to inhibit enzyme activity by 50% (IC50).

    • Receptor Binding Assays: Crucial for piperidine-based ligands that target receptors like opioid or muscarinic receptors. These experiments determine the compound's binding affinity (Ki).[3]

  • Cell-Based Assays: These assays use living cells to assess a compound's effect on a biological process.

    • Cytotoxicity/Proliferation Assays (e.g., MTT Assay): Widely used for anticancer drug discovery to measure a compound's ability to kill cancer cells or inhibit their growth (GI50).[9]

    • Antiviral Assays: Measure the ability of a compound to inhibit viral replication in infected host cells.

Workflow for In Vitro Screening Cascade

The following diagram illustrates a typical workflow for the initial in vitro screening of a new chemical entity (NCE).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular Activity Compound_Library Piperidine Derivative Library Primary_Assay High-Throughput Biochemical Assay (e.g., Kinase Inhibition @ 10µM) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (% Inhibition > 50%) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (Determine IC50) Hit_Identification->Dose_Response Confirmed Hits Selectivity_Panel Selectivity Profiling (Against related targets) Hit_Identification->Selectivity_Panel Confirmed Hits Lead_Selection Select Leads (Potent & Selective) Dose_Response->Lead_Selection Selectivity_Panel->Lead_Selection Cell_Assay Cell-Based Assay (e.g., MTT Proliferation Assay) Lead_Selection->Cell_Assay Selected Leads Mechanism_Assay Mechanism of Action (e.g., Western Blot for p-target) Lead_Selection->Mechanism_Assay Selected Leads Lead_Optimization Lead Optimization Candidates Cell_Assay->Lead_Optimization Mechanism_Assay->Lead_Optimization G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Analysis Implantation Implant Tumor Cells/Fragments into Host Mice Tumor_Growth Monitor Tumor Growth (e.g., Caliper Measurement) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (when tumors reach ~100-150 mm³) Tumor_Growth->Randomization Dosing Administer Compound (e.g., Oral, IP, IV) & Vehicle Control Randomization->Dosing Start Treatment Monitoring Monitor Tumor Volume, Body Weight, & Clinical Signs Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor size limit, time) Monitoring->Endpoint Necropsy Necropsy & Tissue Collection (Tumor, Plasma, Organs) Endpoint->Necropsy Collect Samples PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Necropsy->PK_PD Efficacy_Data Efficacy Analysis (e.g., Tumor Growth Inhibition) PK_PD->Efficacy_Data

Caption: Workflow for a typical in vivo xenograft study.

Detailed Protocol: Mouse Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a piperidine derivative in an A549 lung cancer xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic Nude or NSG)

  • A549 cells cultured in vitro

  • Matrigel or similar extracellular matrix

  • Test piperidine derivative formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound at 10 mg/kg, Test Compound at 30 mg/kg).

  • Dosing: Administer the compound and vehicle daily via oral gavage for 21 days.

  • Monitoring: Record tumor volumes and body weights 2-3 times per week. Monitor the animals daily for any signs of toxicity.

  • Endpoint & Analysis: The study is terminated when tumors in the control group reach a predetermined size limit. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Part 4: The In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

The ultimate goal is for potent in vitro activity to translate into robust in vivo efficacy. However, this is often not the case. A compound that is highly potent in a cell-based assay may show little to no activity in an animal model. [10][11]Understanding the reasons for this discrepancy is key to successful drug development.

Case Study: A Hypothetical Piperidine-Based Kinase Inhibitor (PBI-123)

Let's consider a hypothetical piperidine derivative, "PBI-123," designed to inhibit a cancer-related kinase.

ParameterIn Vitro ResultIn Vivo Result
Target Kinase XKinase X
Biochemical IC50 15 nMN/A
Cellular GI50 (A549) 150 nMN/A
In Vivo Model N/AA549 Xenograft
Efficacy (%TGI @ 30mg/kg) N/A15% (Poor Efficacy)

In this case, PBI-123 is potent against its isolated target and shows good activity in cancer cells. However, it fails to control tumor growth effectively in vivo.

Why the Disconnect? Key Factors Causing IVIVC Failure:
  • Pharmacokinetics (ADME): This is the most common reason for failure.

    • Poor Absorption: The compound may not be absorbed from the gut into the bloodstream after oral dosing.

    • Rapid Metabolism: The liver may rapidly break down the compound into inactive metabolites before it can reach the tumor. The piperidine ring itself can be a site of metabolism. [6] * Poor Distribution: The compound may not effectively distribute to the tumor tissue. For CNS drugs, penetration of the blood-brain barrier is a major hurdle. [12]2. Toxicity: The compound may be too toxic at the doses required to achieve an effective concentration at the tumor, causing unacceptable side effects (e.g., weight loss in mice).

  • Off-Target Effects: The compound may interact with other targets in vivo, leading to unexpected side effects or a different biological outcome than predicted.

  • Model Limitations: The in vitro or in vivo model may not accurately represent the human disease. Cell lines can differ significantly from tumors in patients. [10]

Signaling Pathway: A Common Target for Piperidine Derivatives

Many piperidine-based anticancer agents target key signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes PBI_123 Piperidine-Based Inhibitor (e.g., PI3K Inhibitor) PBI_123->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by a piperidine derivative.

Conclusion & Future Perspectives

The evaluation of piperidine derivatives requires a carefully integrated strategy of in vitro and in vivo testing. While in vitro assays provide essential initial data on potency and mechanism, they cannot predict the complex interplay of pharmacokinetics and physiology that determines a drug's ultimate success. The discrepancies between in vitro and in vivo results are not failures, but rather critical data points that guide the iterative process of drug discovery. By understanding the underlying reasons for these differences, researchers can rationally design and optimize piperidine derivatives, increasing the likelihood of translating a promising molecule from the laboratory to the clinic.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Abdelshaheed, M., et al. (Year not specified). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. [Link]

  • Nuvisan. (n.d.). Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. [Link]

  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Liu, et al. (2018). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Melior Discovery. (n.d.). Custom In Vivo Disease Models. [Link]

  • da Costa, E., et al. (2016). In vitro testing of bioactive compounds: a bridge to clinical trials and industrial application. ResearchGate. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy. [Link]

  • Pharmaceutical Technology. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

  • Khamitova, A. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Hallow, K. M., et al. (2018). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... [Link]

  • Pharmaceutical Technology. (2023). Analogues of Piperidine for Drug Design. [Link]

  • Wikipedia. (n.d.). Fentanyl. [Link]

  • Cureus. (n.d.). In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the piperidine scaffold is a cornerstone of drug design, gracing the structures of numerous approved therapeutics. [1][2][3] Its prevalence, however, belies a significant challenge: the metabolic instability of the piperidine ring, which can curtail a drug candidate's journey to the clinic. This guide offers an in-depth comparison of the metabolic stability of piperidine-containing compounds, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate this critical aspect of lead optimization. We will explore the common metabolic pathways, strategies to enhance stability, and a comparative analysis of the key in vitro assays used to assess the metabolic fate of these vital compounds.

The Metabolic Vulnerability of the Piperidine Ring: A Tale of Two Pathways

The metabolic fate of a piperidine-containing compound is largely dictated by the enzymatic machinery of the liver, primarily the cytochrome P450 (CYP) superfamily of enzymes.[4][5] These enzymes catalyze a range of oxidative reactions that can lead to rapid clearance, altered pharmacological activity, or the formation of toxic metabolites. The two most common metabolic liabilities of the piperidine moiety are N-dealkylation and C-hydroxylation.[4][6]

N-dealkylation , the cleavage of an alkyl group attached to the piperidine nitrogen, is a major metabolic route for many piperidine-containing drugs.[6][7] This reaction is predominantly catalyzed by CYP3A4 and CYP3A5, two of the most abundant CYP isozymes in the human liver.[6][8] The susceptibility to N-dealkylation is influenced by the nature of the N-substituent and the overall electronic properties of the molecule.

C-hydroxylation , the addition of a hydroxyl group to one of the carbon atoms of the piperidine ring, is another significant metabolic pathway.[1][4] Oxidation at the carbons alpha to the nitrogen can lead to the formation of a lactam, a common metabolic fate for piperidine rings.[4] This process can be catalyzed by a broader range of CYP isozymes, including CYP2D6, CYP2C9, and CYP1A2, in addition to CYP3A4.[8]

The interplay of these metabolic pathways underscores the importance of early and accurate assessment of metabolic stability in the drug discovery process. Understanding these vulnerabilities allows for the rational design of more robust and efficacious drug candidates.

Fortifying the Fortress: Strategies to Enhance Metabolic Stability

Improving the metabolic stability of piperidine-containing compounds is a key objective in lead optimization. Several strategies have proven effective in blocking or slowing down the metabolic machinery.

  • Steric Hindrance: Introducing bulky groups near the sites of metabolism can physically block the access of CYP enzymes.[9] For instance, placing a methyl or cyclopropyl group on the carbons alpha to the piperidine nitrogen can significantly reduce the rate of C-hydroxylation.[10]

  • Fluorination: The replacement of a metabolically labile carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond can dramatically increase metabolic stability due to the high strength of the C-F bond.[9] This strategy is particularly effective at positions susceptible to hydroxylation.

  • Deuterium Substitution: Replacing hydrogen atoms with their heavier isotope, deuterium, at metabolically vulnerable positions can slow down metabolism due to the kinetic isotope effect. This has been shown to be particularly effective when substitution occurs on aromatic rings attached to the piperidine moiety.[11]

  • Bioisosteric Replacement: In some cases, replacing the piperidine ring with a more metabolically stable bioisostere, such as a morpholine ring, can be a viable strategy. The electron-withdrawing nature of the oxygen atom in morpholine can reduce the susceptibility of adjacent carbons to oxidation.[4]

The following table provides a hypothetical but representative comparison of the impact of these modifications on the metabolic stability of a piperidine-containing compound in human liver microsomes (HLM).

Compound/AnalogueModificationt½ (min)CLint (µL/min/mg protein)
Compound A Unmodified Piperidine1592
Analogue A-1 Methyl group at Cα4531
Analogue A-2 Fluorine at Cβ6023
Analogue A-3 Deuterated N-benzyl group3046
Analogue A-4 Morpholine replacement>120<10

This data is illustrative and the actual impact of a modification will depend on the specific molecular context.

Visualizing the Metabolic Pathways

The following diagram illustrates the primary metabolic pathways for a generic N-substituted piperidine compound.

Caption: Primary Phase I metabolic pathways of N-substituted piperidine compounds.

A Comparative Guide to In Vitro Metabolic Stability Assays

The early assessment of metabolic stability is crucial for the timely progression of promising drug candidates. In vitro assays using liver-derived preparations are the workhorses of metabolic stability screening. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.

The Microsomal Stability Assay: A Focus on Phase I Metabolism

The microsomal stability assay is a high-throughput and cost-effective method for evaluating the susceptibility of a compound to Phase I metabolism, primarily mediated by CYP enzymes.[2][5] Liver microsomes are subcellular fractions that contain the endoplasmic reticulum, where the majority of CYP enzymes are located.[5]

Causality Behind Experimental Choices:

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. An NADPH regenerating system is included in the incubation to ensure a sustained supply of this essential cofactor.[12]

  • Incubation at 37°C: The incubation is performed at physiological temperature to mimic the conditions in the human body.[12]

  • Reaction Termination with Acetonitrile: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile. This precipitates the microsomal proteins and halts all enzymatic activity.[12]

  • LC-MS/MS Analysis: The disappearance of the parent compound over time is monitored using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

The Hepatocyte Stability Assay: The "Gold Standard" for a More Complete Picture

While the microsomal assay is excellent for assessing Phase I metabolism, it lacks the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells. The hepatocyte stability assay utilizes cryopreserved or fresh hepatocytes, which contain both Phase I and Phase II enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases), as well as active uptake and efflux transporters.[16][17] This provides a more comprehensive and physiologically relevant assessment of a compound's metabolic fate.[16][17]

Causality Behind Experimental Choices:

  • Use of Intact Cells: Hepatocytes provide a more complete metabolic picture, including both Phase I and Phase II metabolism, and the influence of cellular transport processes.[16][17]

  • Suspension or Plated Format: The assay can be performed with hepatocytes in suspension for short-term incubations or in a plated format for longer-term studies of low-turnover compounds.[18][19]

  • CO2 Atmosphere: Incubations are typically carried out in a CO2 incubator to maintain the physiological pH of the culture medium.[20]

  • Time Points: A series of time points are taken to accurately determine the rate of compound depletion.[20]

Microsomal vs. Hepatocyte Stability Assay: A Head-to-Head Comparison
FeatureMicrosomal Stability AssayHepatocyte Stability Assay
Biological System Subcellular fraction (microsomes)Intact liver cells (hepatocytes)
Metabolic Coverage Primarily Phase I (CYP-mediated)Phase I and Phase II enzymes
Cellular Processes No active transportIncludes active uptake and efflux
Throughput HighModerate to High
Cost LowerHigher
Predictive Power Good for initial screening of CYP metabolismConsidered the "gold standard" for in vitro clearance prediction

Experimental Protocols

Detailed Step-by-Step Methodology for the Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.[12]

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[12]

  • Sample Processing:

    • Vortex the quenched samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13][14][15]

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow for Microsomal Stability Assay

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Reagents (Compound, Microsomes, Buffer, NADPH system) B Combine Reagents and Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Take Aliquots at Time Points C->D E Quench with Acetonitrile + Internal Standard D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Step-by-step workflow for a typical microsomal stability assay.

Detailed Step-by-Step Methodology for the Hepatocyte Stability Assay
  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[19]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound (final concentration typically 1 µM) to the wells.

    • Incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking.[20]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.[20]

    • Terminate the metabolic activity by adding the aliquots to a collection plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).[17]

  • Sample Processing:

    • Seal the collection plate and vortex.

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.[20]

    • Calculate the percentage of compound remaining at each time point and determine the half-life and intrinsic clearance.[19]

Conclusion: A Proactive Approach to Metabolic Stability

The metabolic stability of piperidine-containing compounds is a multifaceted challenge that requires a deep understanding of the underlying enzymatic processes and a robust experimental strategy for assessment. By proactively identifying metabolic liabilities and employing rational design strategies to mitigate them, drug discovery teams can significantly enhance the probability of success for their drug candidates. The comparative analysis of microsomal and hepatocyte stability assays presented in this guide provides a framework for selecting the most appropriate experimental approach based on the stage of the project and the specific questions being addressed. Ultimately, a thorough understanding and early assessment of metabolic stability are indispensable for the development of safe and effective medicines.

References

  • Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Kong, L., et al. (2021). Identification of human cytochrome P450 isozymes involved in the oxidative metabolism of carfentanil. Toxicology Letters, 343, 29-37.
  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. Retrieved from [Link]

  • Danielson, P. B. (2002). The cytochrome P450 superfamily: biochemistry, evolution and drug metabolism in humans. Current drug metabolism, 3(6), 561-597.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3434-3439.
  • Wang, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 605-610.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2023).
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2023).
  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]

  • Praneetha, P., et al. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Journal of Mass Spectrometry, 54(9), 738-749.
  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). Pharmaceutics, 15(8), 2136.
  • de Graaf, C., et al. (2005). Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions. Current Drug Metabolism, 6(5), 453-463.
  • Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. (2014). Journal of Pharmaceutical and Biomedical Analysis, 98, 105-112.
  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(2), 359-366.
  • Guengerich, F. P. (2021).
  • Rather, R. A., & Bhagat, M. (2018). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 570-579.
  • a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Metabolism by CYP450 Enzymes. (2016). Proteopedia. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.